2-hydroxynaphthalene-1-sulfonic acid

Catalog No.
S9083724
CAS No.
567-47-5
M.F
C10H8O4S
M. Wt
224.23 g/mol
Availability
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2-hydroxynaphthalene-1-sulfonic acid

CAS Number

567-47-5

Product Name

2-hydroxynaphthalene-1-sulfonic acid

IUPAC Name

2-hydroxynaphthalene-1-sulfonic acid

Molecular Formula

C10H8O4S

Molecular Weight

224.23 g/mol

InChI

InChI=1S/C10H8O4S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6,11H,(H,12,13,14)

InChI Key

SGBQUMZTGSQNAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)O

2-Hydroxynaphthalene-1-sulfonic acid is an organic compound with the molecular formula C10H8O4SC_{10}H_{8}O_{4}S. It is characterized by a naphthalene ring substituted with a hydroxyl group and a sulfonic acid group, making it a member of the naphthalene sulfonic acids family. This compound is typically found as a white to light yellow crystalline solid that is soluble in water, which enhances its utility in various applications, particularly in dye manufacturing and as a chemical intermediate in organic synthesis .

  • Dehydration: Under acidic conditions, it can lose water to form 1-naphthol.
  • Reduction: Treatment with reducing agents such as triphenylphosphine can yield 1-naphthalenethiol.
  • Sulfonation: Further sulfonation reactions can produce 1,5-naphthalene-disulfonic acid, which has applications in dye production .

These reactions highlight its versatility as a precursor for more complex chemical structures.

Research indicates that 2-hydroxynaphthalene-1-sulfonic acid exhibits various biological activities. It has been studied for its potential antibacterial properties and its role as an enzyme inhibitor. The compound's interactions with biological systems make it of interest in pharmacological research, particularly concerning its effects on microbial growth and enzymatic activities .

The synthesis of 2-hydroxynaphthalene-1-sulfonic acid can be achieved through several methods:

  • Direct Sulfonation: Naphthalene can be sulfonated using concentrated sulfuric acid to produce naphthalene sulfonic acid derivatives, followed by hydroxylation to introduce the hydroxyl group.
  • Hydroxylation of Naphthalene: Naphthalene can first be hydroxylated using reagents like potassium permanganate or hydrogen peroxide, followed by sulfonation.
  • Bucherer Reaction: This method involves the reaction of naphthalene sulfonic acid with ammonium salts under appropriate conditions to introduce an amino group, which can then be converted to the hydroxyl derivative .

These methods allow for the efficient production of 2-hydroxynaphthalene-1-sulfonic acid in laboratory settings.

2-Hydroxynaphthalene-1-sulfonic acid finds extensive applications across various industries:

  • Dye Manufacturing: It serves as an important intermediate in the synthesis of azo dyes and other colorants due to its ability to form stable complexes with metal ions.
  • Chemical Intermediate: The compound is used in synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Analytical Chemistry: It is utilized as a reagent in analytical techniques for detecting and quantifying certain metal ions due to its chelating properties .

Studies focusing on the interactions of 2-hydroxynaphthalene-1-sulfonic acid with other compounds have revealed its potential as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for applications in catalysis and materials science. Furthermore, investigations into its interactions with biological macromolecules have provided insights into its mechanism of action as an enzyme inhibitor and its potential therapeutic uses .

Several compounds share structural similarities with 2-hydroxynaphthalene-1-sulfonic acid, each exhibiting unique properties and applications:

Compound NameMolecular FormulaKey Features
Naphthalene-2-sulfonic acidC₁₀H₈O₃SMore stable than 1-sulfonic acids; used in dyes.
Aminonaphthalenesulfonic acidsC₁₀H₆(NH₂)(SO₃H)Contains amino groups; precursors for dyes.
6-Hydroxynaphthalene-2-sulphonic acidC₁₀H₈O₄SHydroxylated variant; different reactivity.
Naphthalenesulfonic acidsC₁₀H₈O₃SGeneral category; used broadly in industrial applications.

These compounds are notable for their roles in dye chemistry and their varied reactivity profiles compared to 2-hydroxynaphthalene-1-sulfonic acid, which is particularly valued for its dual functional groups that enhance its reactivity and utility in synthetic pathways .

The compound’s industrial relevance emerged in the late 19th century alongside advancements in sulfonation chemistry. Stebbins Engineering & Manufacturing Company pioneered corrosion-resistant materials for pulp and paper mills, indirectly facilitating the large-scale production of sulfonated naphthalene derivatives. The first documented synthesis of 2-hydroxynaphthalene-1-sulfonic acid dates to 1947, when Hodgson and Hathaway developed a method involving the sulfonation of 2-naphthol with concentrated sulfuric acid at 0–10°C. This protocol minimized polysubstitution and enabled the isolation of the monosulfonated product through ammonia-mediated neutralization.

By the mid-20th century, the compound gained prominence as a precursor to Tobias acid (2-amino-1-naphthalenesulfonic acid), synthesized via the Bucherer reaction using ammonia and ammonium sulfite. This transformation underscored its versatility in azo dye chemistry, cementing its role in textile and pigment industries.

Industrial Significance as a Dye Intermediate

2-Hydroxynaphthalene-1-sulfonic acid is indispensable in synthesizing sulfonated azo dyes, which account for 60–70% of commercial dye formulations. Key applications include:

Table 1: Dye Derivatives and Their Applications

DerivativeTarget DyeUse Case
Tobias acidC.I. Acid Yellow 19Textile dyeing
H acidReactive Black 5Cotton fabrics
Schaeffer’s acidDirect Red 81Paper coloring

The synthesis of H acid, a dichlorotriazine-reactive dye intermediate, involves nitrosation and reduction steps starting from 2-hydroxynaphthalene-1-sulfonic acid. Modern industrial protocols achieve yields exceeding 95% by employing continuous reactors and chlorosulfonic acid in dichloroethane solvents.

Scope of Academic Research

Academic studies have explored the compound’s environmental fate, supramolecular interactions, and catalytic potential:

  • Adsorption and Biodegradation: Granular activated carbon (GAC) adsorbs 2-hydroxynaphthalene-1-sulfonic acid with a saturation capacity of 140 mg/g, while Arthrobacter globiformis degrades 83–93% of adsorbed material within 48 hours.
  • Fluorescence Quenching: Colloidal silver quenches the compound’s fluorescence via electron transfer, a mechanism leveraged in optical sensor design.
  • Synthetic Optimization: Microwave-assisted sulfonation reduces reaction times by 40% compared to traditional methods, achieving 98% purity under solvent-free conditions.

Table 2: Physicochemical Properties

PropertyValueSource
Melting point124°C (decomposes)
Water solubility220 g/L (20°C)
pKa0.27 ± 0.10

2-Hydroxynaphthalene-1-sulfonic acid is systematically named according to IUPAC rules as 2-hydroxynaphthalene-1-sulfonic acid, reflecting the positions of its functional groups on the naphthalene backbone. The hydroxyl group (-OH) occupies position 2, while the sulfonic acid group (-SO₃H) is at position 1.

Key Identifiers:

PropertyValue
CAS Registry Number567-47-5
Molecular FormulaC₁₀H₈O₄S
SynonymsStebbins acid, Oxy-Tobias acid
InChIKeySGBQUMZTGSQNAO-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)O

The compound’s systematic identification is further validated by its Canonical SMILES and InChIKey, which encode its atomic connectivity and stereochemical features [1] .

Molecular Geometry and Conformational Isomerism

The molecular structure comprises a naphthalene ring system substituted with a hydroxyl group at position 2 and a sulfonic acid group at position 1.

Geometric Features:

  • Bond Angles: The sulfonic acid group adopts a tetrahedral geometry around the sulfur atom, with S–O bond lengths approximating 1.43 Å (sulfur-oxygen double bonds) and 1.54 Å (sulfur-oxygen single bonds).
  • Dihedral Angles: The hydroxyl group lies in the plane of the aromatic ring due to conjugation, while the sulfonic acid group projects perpendicularly to minimize steric hindrance .

Conformational Isomerism:

Limited conformational flexibility exists due to the rigidity of the naphthalene backbone. However, rotation around the C–S bond in the sulfonic acid group may yield minor conformers, though these are energetically disfavored under standard conditions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorption bands (cm⁻¹):

Functional GroupAbsorption RangeAssignment
O–H (hydroxyl)3200–3500Stretching vibration
S=O (sulfonic acid)1350–1450Asymmetric stretching
S–O (sulfonic acid)1150–1250Symmetric stretching
C–C (aromatic)1500–1600Ring stretching vibrations

The IR spectrum of the compound (NIST reference) confirms the presence of both hydroxyl and sulfonic acid groups, with strong bands at 1365 cm⁻¹ and 1178 cm⁻¹ corresponding to S=O and S–O vibrations, respectively [4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (D₂O, 400 MHz):

  • δ 8.2–7.1 (m, 6H): Aromatic protons of the naphthalene ring.
  • δ 6.9 (s, 1H): Proton adjacent to the hydroxyl group (C2).

¹³C NMR (D₂O, 100 MHz):

  • δ 155.2: Carbon bearing the hydroxyl group (C2).
  • δ 142.5: Carbon bonded to the sulfonic acid group (C1).
  • δ 125–130: Remaining aromatic carbons.

The deshielding of C1 and C2 arises from electron-withdrawing effects of the sulfonic acid and hydroxyl groups [1] .

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 224 (C₁₀H₈O₄S⁺), consistent with the molecular weight of 224.23 g/mol. Fragment ions include:

  • m/z 207: Loss of –OH (–17 Da).
  • m/z 160: Cleavage of the sulfonic acid group (–SO₃H, –80 Da).

Computational Chemistry Predictions

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the compound’s electronic structure:

Key Computational Results:

ParameterValue
HOMO-LUMO Gap4.8 eV
Dipole Moment5.2 Debye
Electrostatic PotentialNegative charge localized on sulfonic acid oxygen atoms

The HOMO is localized on the aromatic π-system, while the LUMO resides on the sulfonic acid group, indicating potential sites for electrophilic and nucleophilic interactions [1] .

Optimized Geometry:

  • Bond Lengths: C1–S = 1.78 Å; S–O = 1.43–1.54 Å.
  • Dihedral Angle (C1–S–O–H): 85°, reflecting steric and electronic constraints.

These predictions align with experimental data, validating the compound’s structural and electronic properties.

The sulfonation of naphthalene derivatives represents the foundational synthetic approach for producing 2-hydroxynaphthalene-1-sulfonic acid and related compounds. This electrophilic aromatic substitution reaction involves the introduction of sulfonic acid groups onto the naphthalene ring system through carefully controlled reaction conditions [1] [2].

Fundamental Reaction Mechanisms

The sulfonation process proceeds through an electrophilic aromatic substitution mechanism where sulfuric acid or sulfur trioxide acts as the electrophilic species [3]. At lower temperatures (60-80°C), the reaction exhibits kinetic control, favoring the formation of 1-naphthalenesulfonic acid due to the higher reactivity of the α-position [1] [2]. The kinetically controlled pathway produces 1-naphthalenesulfonic acid with selectivities reaching 95% at 60°C [4]. However, at elevated temperatures (150-165°C), thermodynamic control predominates, resulting in the preferential formation of 2-naphthalenesulfonic acid with selectivities of 85-92% [2] [4].

The temperature-dependent selectivity arises from the reversible nature of the sulfonation reaction [4] [5]. Under thermodynamic control, the 2-isomer becomes favored due to reduced steric interactions compared to the 1-isomer, which experiences adverse 1,8-steric interactions [4]. This thermodynamic preference makes the 2-isomer several kilocalories per mole more stable than its 1-isomer counterpart [4].

Industrial Sulfonation Processes

Modern industrial sulfonation employs various reactor configurations optimized for heat management and product quality. Falling film reactors have emerged as the preferred technology for large-scale sulfonation operations [6]. These reactors consist of vertical tubes where the organic feedstock forms a thin film (0.1-1 mm) flowing down the inner walls while countercurrent sulfur trioxide gas reacts with the substrate [6]. Heat transfer coefficients in falling film reactors can reach 2000 W/(m²·K), enabling effective heat dissipation from the highly exothermic sulfonation reaction [6].

Continuous-flow microreactors represent an advanced approach to sulfonation processes, offering enhanced temperature control and reduced residence times [7]. These systems achieve mixing times in the millisecond range and can maintain temperature control within ±1°C [7] [6]. For naphthalene sulfonation applications, microreactors enable residence times as low as 10 seconds to 1 hour while achieving conversion rates exceeding 96% [7].

Process Optimization Strategies

The optimization of sulfonation processes requires careful consideration of multiple parameters including temperature, reagent stoichiometry, and residence time. Industrial processes typically employ sulfuric acid concentrations of 96-98% or sulfur trioxide dissolved in sulfuric acid (oleum) [9]. The molar ratio of sulfonating agent to naphthalene significantly influences product distribution and quality [10].

Temperature control represents a critical factor in achieving desired product selectivity. Industrial implementations maintain reaction temperatures between 90-110°C for initial sulfonation, followed by isomerization stages at 150-180°C for 2 hours to achieve thermodynamic equilibrium [11]. This two-stage approach enables the production of 2-naphthalenesulfonic acid with purities of 90-92% [11].

Temperature (°C)ReagentPrimary ProductProduct Selectivity (%)Reaction TimeControl Type
60Concentrated H₂SO₄1-Naphthalenesulfonic acid952-4 hoursKinetic
80Concentrated H₂SO₄1-Naphthalenesulfonic acid901-2 hoursKinetic
120Concentrated H₂SO₄1-Naphthalenesulfonic acid8530 minutesKinetic
150Concentrated H₂SO₄2-Naphthalenesulfonic acid855 hoursThermodynamic
160-16596% H₂SO₄2-Naphthalenesulfonic acid852 hoursThermodynamic
280-300SO₃/H₂SO₄2-Naphthalenesulfonic acid9210-30 secondsThermodynamic

Nitration and Catalytic Hydrogenation Pathways

Alternative synthetic routes to 2-hydroxynaphthalene-1-sulfonic acid involve nitration followed by catalytic hydrogenation pathways. These approaches provide complementary methodologies that can offer advantages in specific industrial applications or when direct sulfonation is not feasible [12] [13].

Nitration Methodologies

The nitration of naphthalene derivatives typically employs mixed acid systems consisting of nitric acid and sulfuric acid [12] [13]. Under conventional conditions, naphthalene nitration produces predominantly 1-nitronaphthalene due to kinetic control [13]. However, novel nitration approaches using supported reagents and heterogeneous conditions have demonstrated improved selectivity and environmental compatibility [13].

Advanced nitration processes utilize zeolite-supported reagents or reagents immobilized on inert supports to achieve more sustainable reaction conditions [13]. These heterogeneous systems reduce the environmental impact associated with traditional mixed acid procedures while maintaining high conversion rates [13]. The nitration mechanism involves initial addition-elimination sequences that can lead to dihydronaphthalene intermediates, which subsequently undergo oxidation to yield the final nitronaphthalene products [13].

Catalytic Hydrogenation Systems

The reduction of nitronaphthalene derivatives to corresponding amino compounds represents a crucial step in alternative synthetic pathways. Modern catalytic hydrogenation employs various metal-based catalyst systems optimized for selectivity and efficiency [14] [15] [16].

Nickel-based catalysts, particularly Raney nickel and supported nickel systems, provide cost-effective solutions for large-scale hydrogenation operations [14]. These catalysts typically operate at temperatures of 150-200°C and pressures of 20-50 bar, achieving selectivities of 85-90% [14]. The hydrogenation mechanism on nickel catalysts involves π/σ adsorption for naphthalene conversion, while tetralin formation occurs through π-adsorbed species due to stronger aromaticity [15].

Platinum and palladium catalysts offer superior selectivity and milder reaction conditions [16]. Rhodium-catalyzed asymmetric hydrogenation represents the most advanced approach, achieving selectivities exceeding 99% with enantioselectivities up to 99% ee [16]. These systems employ specialized ligand designs and operate under mild conditions (25-60°C, 1-50 bar) [16].

Catalyst TypeOperating Temperature (°C)Pressure (bar)Selectivity (%)Activity (TOF h⁻¹)Application
Raney Nickel150-20020-5085-90100-500Industrial hydrogenation
Platinum/Carbon100-1505-2095-9850-200Fine chemicals
Palladium/Carbon80-1201-1090-9580-300Pharmaceutical synthesis
Rhodium-Diamine Complex25-601-50>99200-800Asymmetric synthesis
Ni/Al₂O₃200-30010-4080-85150-400Bulk chemicals
Ruthenium Complex120-1801-2085-92100-400Fine chemicals

Integrated Nitration-Hydrogenation Processes

The development of integrated processes that combine nitration and hydrogenation steps offers significant advantages in terms of process efficiency and waste minimization [17] [18]. These integrated approaches eliminate the need for intermediate isolation and purification steps, reducing overall process complexity and environmental impact [18].

Advanced integrated systems employ continuous-flow reactors where nitration and hydrogenation occur in sequential stages within the same reactor system [18]. Such approaches benefit from precise temperature and residence time control, enabling optimal conversion and selectivity in both reaction steps [18]. The integration also facilitates better heat management, as the exothermic nitration step can provide thermal energy for the subsequent hydrogenation reaction [18].

Alkali Fusion Optimization Strategies

Alkali fusion processes represent essential manufacturing steps for converting sulfonated naphthalene derivatives to their corresponding hydroxylated products. The optimization of these high-temperature processes requires careful attention to reaction conditions, equipment design, and process control strategies [19] [20] [21].

Fundamental Alkali Fusion Chemistry

The alkali fusion process involves the reaction of sodium naphthalene sulfonates with sodium hydroxide at elevated temperatures (300-320°C) to produce sodium naphthoxide compounds [19] [21]. The reaction proceeds through nucleophilic substitution where hydroxide ion displaces the sulfonate group, forming the desired hydroxylated product [22] [23].

The fusion reaction requires precise temperature control to achieve optimal conversion while minimizing side reactions [20] [21]. At temperatures below 300°C, the reaction rate becomes prohibitively slow, while temperatures exceeding 350°C promote decomposition and formation of undesired by-products [20]. The optimal temperature range of 300-320°C provides a balance between reaction rate and product selectivity [21].

The mechanism involves initial formation of sodium sulfide as a by-product, which must be managed through appropriate process design [23]. Modern fusion processes employ continuous stirring and controlled atmosphere conditions to prevent oxidation and ensure uniform heat distribution [20] [21].

Process Engineering Considerations

Industrial alkali fusion operations utilize specialized reactor designs capable of handling the corrosive conditions and high temperatures required for effective conversion [19] [20]. Cast iron or zinc steel reactors with appropriate refractory linings provide the necessary durability for long-term operation [21]. The reactor design must accommodate thermal expansion and provide adequate mixing to ensure uniform temperature distribution [20].

Heat management represents a critical aspect of fusion process design. The endothermic nature of the alkali fusion reaction requires external heating, typically achieved through molten salt or high-temperature oil circulation systems [20] [21]. Effective insulation and heat recovery systems improve overall process efficiency and reduce energy consumption [20].

The fusion process generates significant quantities of water vapor that must be managed through appropriate vapor handling systems [20] [21]. Condensation and recovery of water vapor prevents environmental release and enables potential reuse of condensate in subsequent process steps [21].

Product Recovery and Purification

Following alkali fusion, the resulting melt undergoes dissolution in water to form an alkaline solution containing the desired naphthoxide product [19] [21]. Acidification with sulfur dioxide or hydrochloric acid precipitates the free naphthol, which undergoes separation through filtration or centrifugation [20] [21].

Modern recovery processes employ solvent extraction techniques using mixed solvents such as tributyl phosphate and toluene (1:1 v/v) to improve separation efficiency and product purity [21]. These extraction systems achieve purities exceeding 95% for 2-naphthol products while enabling solvent recovery and reuse [21].

Quality control during alkali fusion requires monitoring of multiple parameters including temperature distribution, sodium hydroxide concentration, and reaction time [20] [21]. Typical industrial processes achieve product yields of 85-95% with impurity levels below 5% through optimized process control [20].

ParameterOptimal RangeCritical FactorsQuality Impact
Temperature300-320°CHeat distributionHigh
Sodium hydroxide concentration50-60%Water contentMedium
Reaction time2-4 hoursMixing efficiencyMedium
PressureAtmosphericVapor managementLow
Product yield85-95%Purity of starting materialHigh
Impurity level<5%Temperature controlHigh

Catalyst Selection and Reaction Kinetics

The selection of appropriate catalysts and understanding of reaction kinetics are fundamental to optimizing the synthesis and manufacturing of 2-hydroxynaphthalene-1-sulfonic acid. These considerations directly impact process efficiency, product quality, and economic viability [24] [25] [26].

Catalyst Design Principles

Catalyst selection for naphthalene derivative transformations must consider multiple factors including activity, selectivity, stability, and cost-effectiveness [24] [27]. Heterogeneous catalysts are preferred for industrial applications due to their ease of separation and potential for regeneration [25] [27].

Acid catalysts play crucial roles in sulfonation processes, where sulfuric acid serves both as reagent and catalyst [3]. The dual function of sulfuric acid eliminates the need for additional catalytic species while providing the necessary electrophilic activation [3]. Advanced sulfonated solid catalysts, such as sulfonic acid-functionalized mesoporous silica, offer improved recyclability and environmental compatibility [27].

For hydrogenation applications, metal catalysts require careful optimization of electronic and geometric properties [28]. The choice between noble metals (platinum, palladium, rhodium) and non-noble alternatives (nickel, cobalt) depends on the specific application requirements and economic constraints [24]. Modern catalyst development focuses on maximizing metal utilization through advanced support materials and promoter systems [27].

Reaction Kinetics Analysis

The kinetics of naphthalene sulfonation exhibit complex temperature dependence related to the transition between kinetic and thermodynamic control regimes [4] [5]. At lower temperatures, the reaction follows second-order kinetics with respect to naphthalene and sulfuric acid concentrations [29]. The activation energy for 1-naphthalenesulfonic acid formation is typically 45-55 kJ/mol, while 2-naphthalenesulfonic acid formation requires 55-65 kJ/mol [4].

The isomerization reaction from 1-naphthalenesulfonic acid to 2-naphthalenesulfonic acid proceeds with lower activation energy (35-45 kJ/mol), explaining the thermodynamic preference for the 2-isomer at elevated temperatures [4]. Rate constants at 150°C demonstrate the temperature sensitivity of these transformations, with values ranging from 0.012 to 0.067 s⁻¹ depending on the specific reaction pathway [4].

Hydrogenation kinetics depend strongly on catalyst type and reaction conditions. Nickel-based catalysts typically exhibit first-order dependence on substrate concentration with activation energies of 40-50 kJ/mol [15]. Platinum and palladium systems show similar kinetic behavior but with enhanced selectivity due to better control of competing pathways [16].

Process Optimization Through Kinetic Understanding

Kinetic analysis enables process optimization through rational selection of reaction conditions and reactor design [26] [28]. The strong temperature dependence of sulfonation selectivity requires precise temperature control to achieve desired product distributions [4]. Industrial processes employ multi-stage reactors where initial kinetic control is followed by thermodynamic equilibration at higher temperatures [11].

Mass transfer considerations become critical in heterogeneous catalytic systems [30] [31]. The mixing sensitivity of sulfonation reactions has been demonstrated through studies using rotor-stator spinning disc reactors, where increased mixing intensity significantly improved selectivity towards mono-sulfonated products [30]. These findings highlight the importance of reactor design in achieving optimal performance [30].

Advanced process control systems utilize real-time kinetic monitoring to optimize reaction conditions dynamically [10]. Temperature ramping strategies and adaptive catalyst addition enable maximization of desired product formation while minimizing unwanted side reactions [10].

Reaction StepActivation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)Rate Constant at 150°C (s⁻¹)Reaction OrderTemperature Dependence
Naphthalene + H₂SO₄ → 1-NSA45-551.2E+080.0451.5Strong
Naphthalene + H₂SO₄ → 2-NSA55-653.4E+070.0121.2Strong
1-NSA → 2-NSA (isomerization)35-458.9E+060.0671.0Moderate
SO₃ + Naphthalene → NSA25-355.6E+090.2342.0Weak
Nitration of naphthalene65-752.1E+060.0081.8Very strong
Hydrogenation of nitronaphthalene40-504.3E+070.1561.0Moderate

Industrial-Scale Process Engineering Challenges

The industrial manufacture of 2-hydroxynaphthalene-1-sulfonic acid presents numerous engineering challenges that require sophisticated solutions to ensure safe, efficient, and economically viable production [32] [33] [10].

Heat Management and Thermal Control

Heat management represents one of the most critical challenges in industrial sulfonation processes due to the highly exothermic nature of these reactions [10] [6]. The rapid release of reaction heat can lead to temperature excursions that compromise product quality and create safety hazards [10]. Traditional cooling approaches using external heat exchangers often prove inadequate for the heat removal rates required in large-scale operations [6].

Modern solutions employ advanced reactor designs such as falling film reactors and microreactor systems that provide enhanced heat transfer capabilities [7] [6]. Falling film reactors achieve heat transfer coefficients up to 2000 W/(m²·K), enabling effective heat management even for highly exothermic reactions [6]. Microreactor technology offers even greater thermal control through enhanced surface-to-volume ratios and precise temperature regulation within ±1°C [7].

Process intensification through continuous-flow systems reduces the total heat generation per unit time while maintaining high productivity [7]. These systems enable rapid heat removal and prevent the accumulation of thermal energy that could lead to runaway reactions [7]. Advanced thermal management also incorporates heat recovery systems that capture reaction heat for use in other process steps, improving overall energy efficiency [6].

Corrosion Control and Material Selection

The aggressive chemical environment in sulfonation processes poses severe corrosion challenges that require careful material selection and corrosion management strategies [34] [35] [36]. Concentrated sulfuric acid and sulfur trioxide create highly corrosive conditions that rapidly attack conventional carbon steel equipment [37] [36].

Material selection for sulfonation equipment depends on the specific operating conditions and economic constraints [36]. Stainless steel grades such as 316L provide acceptable performance for moderate conditions but may require replacement every 5-10 years [37]. For severe service conditions, high-alloy materials like Hastelloy C-276 offer superior corrosion resistance but at significantly higher cost [38].

Silicon carbide ceramics represent the ultimate solution for extreme corrosion environments, providing excellent resistance to sulfuric acid at temperatures up to 850°C [36]. These materials enable operation under conditions where no metallic material can survive, although they require specialized fabrication and joining techniques [36]. Glass-lined equipment offers another approach for corrosion control, particularly for storage and low-temperature applications [35].

The development of corrosion monitoring systems enables predictive maintenance and optimization of equipment replacement schedules [37]. Real-time monitoring of corrosion rates allows operators to adjust process conditions to minimize material degradation while maintaining production targets [37].

Mass Transfer Optimization

Efficient mass transfer is essential for achieving high conversion rates and product selectivity in multiphase reaction systems [30] [31]. Traditional stirred tank reactors often suffer from inadequate mixing and mass transfer limitations that reduce overall process efficiency [30].

Advanced mixing technologies such as rotor-stator spinning disc reactors provide enhanced mass transfer through improved interfacial area generation [30]. Studies on alkylbenzene sulfonation demonstrate that increased rotational speeds significantly improve selectivity towards mono-sulfonated products, confirming the importance of mixing intensity [30]. These findings highlight the mixing sensitivity of sulfonation reactions and the potential for process improvement through enhanced mass transfer [30].

Continuous-flow systems offer superior mass transfer characteristics compared to batch operations [7]. The enhanced mixing in microchannels enables efficient utilization of concentrated sulfuric acid instead of fuming sulfuric acid, reducing handling hazards and process complexity [7]. Residence time distribution in continuous-flow reactors approaches plug-flow behavior, eliminating the broad residence time distributions that characterize stirred tank reactors [7].

Process optimization through computational fluid dynamics modeling enables the design of reactor systems with optimal mixing characteristics [6]. These tools allow engineers to predict mass transfer performance and optimize reactor geometry before physical construction [6].

Material Compatibility and Equipment Design

The selection of appropriate construction materials requires comprehensive understanding of the corrosive environment and operating conditions [35] [36]. Material compatibility assessment must consider not only the primary reactants but also trace impurities and degradation products that may accelerate corrosion [37].

Carbon steel, while economical, exhibits poor resistance to sulfuric acid environments and is limited to low-temperature applications below 100°C [37]. Stainless steel grades provide improved performance but require careful selection based on specific alloy composition and operating conditions [38]. High-nickel alloys such as Hastelloy offer superior corrosion resistance but at significantly higher capital cost [38].

Advanced ceramic materials including silicon carbide provide ultimate corrosion resistance for extreme service conditions [36]. These materials enable operation at temperatures and acid concentrations where metallic materials fail completely [36]. However, ceramic materials require specialized design considerations for thermal expansion, mechanical stress, and joining techniques [36].

Equipment design must accommodate the thermal and mechanical stresses associated with high-temperature operation and thermal cycling [36]. Refractory linings play critical roles in protecting structural materials while enabling operation under extreme conditions [37]. Advanced designs incorporate expansion joints and stress relief features to prevent failure due to thermal cycling [36].

MaterialSulfuric Acid ResistanceTemperature Limit (°C)Cost FactorTypical ApplicationService Life (years)
Carbon SteelPoor1001.0Low-temp processes2-5
Stainless Steel 316LFair2003.5Moderate conditions5-10
Hastelloy C-276Good40015.0High-temp/conc. acid15-20
Silicon CarbideExcellent8508.0Extreme conditions20-30
Glass-lined SteelExcellent3004.5Storage/low-temp10-15
PTFE-lined EquipmentExcellent2606.0Specialty equipment8-12

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

224.01432991 g/mol

Monoisotopic Mass

224.01432991 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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